![molecular formula C14H12N2O2S2 B5617511 N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5617511.png)

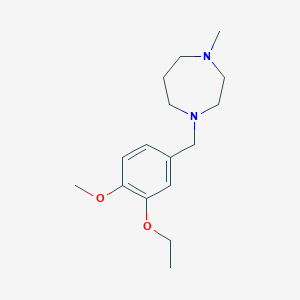

N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is part of a broader class of chemical compounds that exhibit significant biological activity and chemical reactivity. These compounds are known for their diverse applications in medicinal chemistry, including their roles as inhibitors and reactants in various chemical reactions.

Synthesis Analysis

The synthesis of similar compounds, such as N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, involves reactions of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride, yielding good yields and demonstrating potential for generating nitrogen-centered radicals (Zakharova et al., 2010).

Molecular Structure Analysis

Structural analysis of benzisothiazole derivatives, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, reveals distinctive C–N bond lengths and a central C–N–C amine linkage, offering insights into the compound's reactivity (Fonseca).

Chemical Reactions and Properties

Reactions involving benzisothiazole derivatives showcase their versatility, as seen in metal-assisted reactions that form complexes useful in catalytic activation and transfer hydrogenation, indicating a robust framework for exploring chemical properties and reactions (Saleem et al., 2015).

Physical Properties Analysis

The physical properties of benzisothiazole derivatives can be deduced from their crystalline structures and interaction patterns, as demonstrated by compounds forming two-dimensional networks and one-dimensional polymeric complexes, highlighting their potential for forming varied crystalline structures with distinct physical properties (Li et al., 2012).

Chemical Properties Analysis

The chemical properties of compounds within this family, such as phosphoramides and thieno derivatives, show a range of reactivities and potential for the synthesis of complex heterocycles, suggesting a rich area for exploration in the context of N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide (Jensen & Pedersen, 1981).

特性

IUPAC Name |

N-(3-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNQFQWLTVDXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]sulfonyl}benzamide](/img/structure/B5617434.png)

![ethyl 4-[benzyl(ethyl)amino]-1-piperidinecarboxylate](/img/structure/B5617438.png)

![3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5617459.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617463.png)

![N-{4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}ethanesulfonamide](/img/structure/B5617473.png)

![1-(4-isopropylphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617475.png)

![2-benzyl-8-[(propylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617485.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5617489.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5617499.png)

![propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5617506.png)

![ethyl [(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5617514.png)